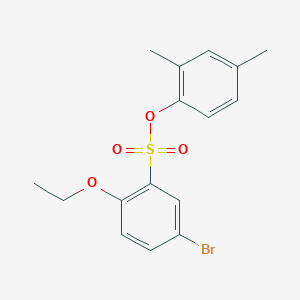

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Description

Propriétés

IUPAC Name |

(2,4-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCKYYJVQDDBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves the reaction of 2,4-dimethylphenol with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include sulfinates or sulfides.

Applications De Recherche Scientifique

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonate group plays a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparaison Avec Des Composés Similaires

Key Observations:

Ethoxy and methoxy groups improve solubility in polar solvents compared to purely alkyl-substituted analogues (e.g., 4-methylbenzenesulfonate derivatives) .

Synthetic Complexity: The target compound’s synthesis likely requires regioselective bromination and ethoxylation, paralleling the challenges in synthesizing 5-bromo-2-(4-methylphenyl)-3-methyl-sulfinyl-1-benzofuran . Sulfonamides (e.g., 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide ) involve additional steps for amine functionalization, contrasting with sulfonate esterification.

Stability :

- Sulfonate esters (target compound) are generally more hydrolytically stable than sulfonamides but less stable than sulfoxides (e.g., sulfinyl benzofurans ).

Research Findings and Discussion

Reactivity in Functionalization Reactions

Activité Biologique

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a synthetic compound with the molecular formula CHBrOS and a molecular weight of 385.27 g/mol. This compound has garnered interest in various fields of research, particularly due to its potential biological activities, including enzyme inhibition and interactions with cellular targets.

The compound can be synthesized through the reaction of 2,4-dimethylphenol with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions, typically using triethylamine or pyridine as a base. This method facilitates the formation of the sulfonate ester bond, which is crucial for its biological activity .

The biological activity of 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate primarily involves its role as an enzyme inhibitor . The sulfonate group enhances the binding affinity to specific enzymes by interacting with their active sites. This interaction can effectively block the catalytic activity of these enzymes, making it a valuable compound in biochemical research.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit serine proteases and other key enzymes involved in cellular signaling pathways. The inhibition potency is often assessed using IC values, which indicate the concentration required to inhibit 50% of enzyme activity.

Case Studies

| Cell Line | CC (μM) | IC (μM) | Selectivity Index |

|---|---|---|---|

| Vero | 40 | 12 | 3.33 |

| HFL-1 | 30 | 10 | 3.00 |

Comparison with Related Compounds

The unique structure of 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate allows it to exhibit distinct biological activities compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dimethylbromobenzene | Lacks sulfonate group | Minimal enzyme inhibition |

| 5-Bromo-2-ethoxybenzenesulfonyl chloride | Precursor in synthesis | Moderate enzyme inhibition |

| 2,4-Dimethylphenyl sulfonate | Similar structure without bromine | Variable biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate to maximize yield and purity?

- Methodological Answer :

- Reaction Optimization : Use nucleophilic aromatic substitution under anhydrous conditions, with controlled temperature (e.g., 60–80°C) to balance reactivity and side-product formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, as demonstrated for structurally related sulfonates .

- Purity Monitoring : Validate via / NMR and HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy : NMR to verify substituent positions (e.g., ethoxy and bromo groups), complemented by FT-IR for sulfonate ester (S=O stretch at ~1350–1200 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]).

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures and batch consistency, as shown for analogous sulfonium salts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or packing?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

- Refinement : Apply SHELX-97 for structure solution and refinement, leveraging its robustness for sulfonate-containing systems .

- Validation : Compare bond lengths/angles to structurally similar compounds (e.g., 5-bromo-2-methylphenyl sulfinyl derivatives) to identify steric or electronic distortions .

Q. What strategies address discrepancies in biological activity data between compound batches?

- Methodological Answer :

- Batch Analysis : Perform DSC to detect thermal stability variations (e.g., decomposition onset at 120–140°C) that may correlate with impurity profiles .

- Bioactivity Profiling : Use dose-response assays (e.g., antimicrobial MIC tests) with internal controls to normalize batch-to-batch variability.

- Structural Cross-Check : Validate via SC-XRD to rule out polymorphic differences impacting activity .

Q. How do bromo and ethoxy substituents influence the sulfonate group’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density at the sulfonate ester, correlating bromo (electron-withdrawing) and ethoxy (electron-donating) effects on reaction kinetics .

- Experimental Probes : Conduct competitive reactions (e.g., with amines or thiols) under varying pH conditions to isolate substituent-specific reactivity trends.

- Comparative Studies : Benchmark against analogs lacking bromo/ethoxy groups (e.g., sodium benzenesulfinate) to quantify rate enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.